

A Technical Guide to 2-Chlorothiophene: Commercial Availability, Synthesis, and Analysis

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For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides comprehensive information on **2-Chlorothiophene** (CAS No. 96-43-5), a pivotal heterocyclic building block in the pharmaceutical and agrochemical industries. This document details its commercial availability from various global suppliers, outlines key synthetic and analytical methodologies, and provides essential safety and handling protocols.

Commercial Availability and Suppliers

2-Chlorothiophene is readily available from a multitude of chemical suppliers worldwide, catering to both research and industrial-scale demands. Purity levels typically range from 98% to over 99.5%, with the product being offered in quantities from grams to kilograms and metric tons.

Major Suppliers

The global market for **2-Chlorothiophene** is supplied by a mix of large-scale manufacturers and specialized chemical distributors. Key players are concentrated in East Asia, particularly China, with significant contributions from India and several European and North American companies.[1]

Table 1: Prominent Global Suppliers of **2-Chlorothiophene**



Supplier Name	Region(s) Served	Typical Purity Levels	Notes
Zhejiang Yangfan New Materials Co., Ltd.[2][3]	Global (Major Chinese Manufacturer)	>99%	A key player in the global production of 2-Chlorothiophene.
Tokyo Chemical Industry (TCI)[4]	Global	>98.0% (GC)	Offers various package sizes suitable for research and development.
Sigma-Aldrich (Merck Group)[5]	Global	≥98%	A well-established supplier with a strong distribution network for high-quality chemical intermediates.
Thermo Fisher Scientific (Alfa Aesar) [6]	Global	98%	Provides 2- Chlorothiophene for laboratory and research purposes.
Apollo Scientific[7]	Europe, North America	98%	Offers a range of quantities from 5g to 1kg.[7]
Chem-Impex International[8]	North America	≥98% (GC)	Supplies various research chemicals, including 2-Chlorothiophene.[8]
Yeve Chemicals Industries[9][10]	India	99%	A wholesaler and distributor based in Hyderabad, India.[9]
KIP Chemicals[11][12]	India	98%	An Indian supplier offering pharma-grade 2-Chlorothiophene in drum packaging.[12]



Pricing and Packaging

Pricing for **2-Chlorothiophene** is subject to market fluctuations, purity, and order volume. For smaller, research-grade quantities, prices can range from approximately \$15 for 5g to several hundred dollars for 1kg.[7] Bulk industrial quantities are subject to quotation from manufacturers and distributors. The compound is typically packaged in drums for larger quantities.[12]

Physicochemical Properties

2-Chlorothiophene is a colorless to light yellow or light brown liquid with a distinct odor.[2][12] It is a flammable liquid and is insoluble in water but soluble in organic solvents such as chloroform, alcohol, and ether.[2][12]

Table 2: Physicochemical Data of 2-Chlorothiophene

Property	Value	Source(s)
CAS Number	96-43-5	[4][8]
Molecular Formula	C ₄ H ₃ CIS	[8][13]
Molecular Weight	118.58 g/mol	[8][12]
Appearance	Colorless to light yellow/orange clear liquid	[4][8]
Boiling Point	128 °C at 760 mmHg	[8][10][12]
Melting Point	-71.9 °C	[8][10][12]
Density	~1.29 g/cm³	[8]
Flash Point	21-23 °C	[12]
Refractive Index	n20/D 1.55	[8]
Solubility	Insoluble in water; soluble in chloroform	[2][12]

Synthesis and Manufacturing



The industrial synthesis of **2-Chlorothiophene** primarily involves the chlorination of thiophene. Several methods have been developed to optimize yield and purity while ensuring safety and environmental compliance.

Synthesis via Chlorination with Hydrogen Peroxide and Hydrochloric Acid

A common and high-yielding method involves the in situ generation of chlorine from hydrogen peroxide and hydrochloric acid.[3] This approach offers a cost-effective and controllable process suitable for large-scale production.[5]

Experimental Protocol:

- Reaction Setup: In a reaction vessel equipped with a mechanical stirrer and cooling capabilities, add 30% hydrochloric acid (600 ml), thiophene (100 g), and triethylamine (2 ml).
 [3][5]
- Cooling: Cool the mixture to a temperature between -10 °C and 0 °C.[3][5]
- Addition of Oxidant: Slowly add 30% hydrogen peroxide (140 g) via a dropping funnel over 8-10 hours, ensuring the reaction temperature is maintained between -10 °C and 0 °C.[3][5]
- Incubation: After the addition is complete, continue stirring the mixture at the same temperature for 10 hours.[3][5]
- Work-up: Allow the reaction mixture to separate into layers. Extract the aqueous layer with ethyl acetate (2 x 100 ml).[3][5]
- Purification: Combine the organic layers and wash with a saturated sodium chloride solution.
 Concentrate the organic layer under reduced pressure to obtain 2-chlorothiophene.[3][5]
 Further purification can be achieved by fractional distillation.[14]

Synthesis via Direct Chlorination

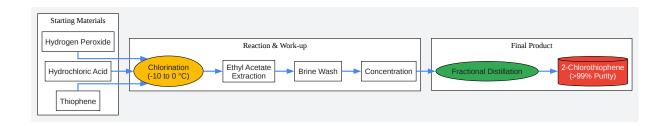
Another method involves the direct reaction of thiophene with chlorine gas.[12] This process requires careful control of the chlorine feed to minimize the formation of polychlorinated byproducts such as 2,5-dichlorothiophene.[5]

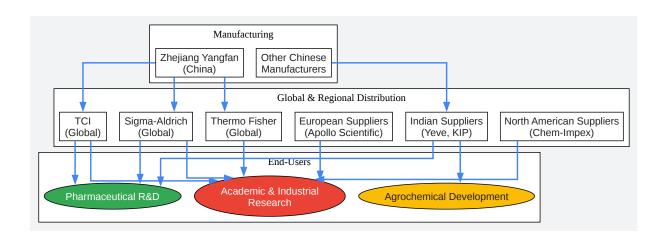


Experimental Protocol:

- Reaction Setup: In a reaction vessel, add thiophene and 1,2-dichloroethane.[12] The weight
 ratio of thiophene to dichloroethane is typically 2:4 to 2:6.[12]
- Heating: Warm the mixture to 35-40 °C.[12]
- Chlorination: Pass chlorine gas through the reaction mixture. The molar ratio of chlorine to thiophene is maintained at 1.1:1 to 1.3:1.[12]
- Incubation: After the chlorine addition is complete, maintain the temperature for 3-5 hours,
 then increase the temperature to 50-55 °C for another 1-3 hours.[12]
- Work-up: Cool the reaction mixture to room temperature. Add a saturated aqueous solution
 of sodium sulfite. Adjust the pH to neutral with a caustic soda solution.[12]
- Purification: Separate the organic layer and evaporate the solvent to obtain the crude product. The final product is purified by rectification.[12]







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